molecular formula C22H26N6O4 B11432183 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11432183
M. Wt: 438.5 g/mol
InChI Key: UYXCLSLKYNIJHO-UHFFFAOYSA-N
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Description

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Introduction of the Carbamoyl Group: The carbamoyl group can be added using a carbamoylation reaction, typically involving an isocyanate.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the methoxy groups.

    Reduction: Reduction reactions can target the triazole ring or the carbamoyl group.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern and the presence of both amino and carbamoyl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H26N6O4

Molecular Weight

438.5 g/mol

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H26N6O4/c1-14-5-4-6-16(11-14)25-19(29)13-28-21(23)20(26-27-28)22(30)24-10-9-15-7-8-17(31-2)18(12-15)32-3/h4-8,11-12H,9-10,13,23H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

UYXCLSLKYNIJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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